1-Ethenylpyridin-1-ium bromide
Description
1-Ethenylpyridin-1-ium bromide is a pyridinium-based ionic compound characterized by an ethenyl (vinyl) substituent attached to the nitrogen atom of the pyridinium ring, paired with a bromide counterion. Pyridinium bromides are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their tunable physicochemical properties and biological activity.
Properties
CAS No. |
45590-50-9 |
|---|---|
Molecular Formula |
C7H8BrN |
Molecular Weight |
186.05 g/mol |
IUPAC Name |
1-ethenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C7H8N.BrH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
InChI Key |
LFDPCVMXSXYDQA-UHFFFAOYSA-M |
Canonical SMILES |
C=C[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium bromide can be synthesized through the reaction of pyridine with vinyl bromide under specific conditions. The reaction typically involves the use of anhydrous solvents such as acetone or acetonitrile and is carried out in a sealed pressure vial at elevated temperatures (around 90°C) for a specified duration . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenylpyridin-1-ium bromide has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethenylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for covalent bonding with target molecules, leading to changes in their structure and function. This mechanism is crucial in its applications in drug development and biochemical research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinium bromides differ primarily in the substituent attached to the nitrogen atom. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data for select compounds:
Insights :
- Ionic liquids (e.g., ethyl/butyl derivatives) exhibit high thermal stability and low volatility, making them ideal as green solvents .
- Sepantronium bromide demonstrates the impact of complex substituents on bioactivity, with nanomolar potency against cancer cells .
- Electron-withdrawing groups (e.g., nitro in ) may reduce basicity of the pyridinium nitrogen, altering reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
